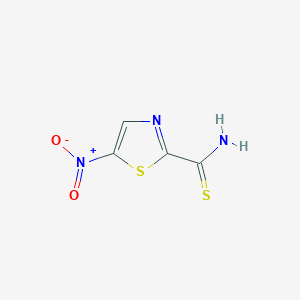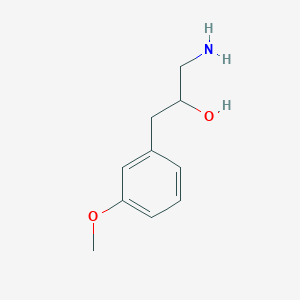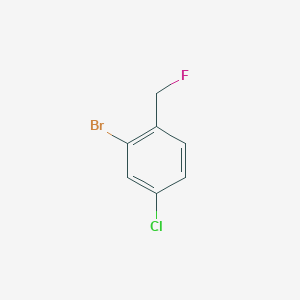
2-Bromo-4-chloro-1-(fluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-chloro-1-(fluoromethyl)benzene is a polyhalogenated benzene derivative. This compound is characterized by the presence of bromine, chlorine, and fluoromethyl groups attached to a benzene ring. Its molecular formula is C7H5BrClF, and it is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-1-(fluoromethyl)benzene typically involves halogenation reactions. One common method is the bromination of 4-chloro-1-(fluoromethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Types of Reactions:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the halogen atoms (bromine or chlorine) are replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki coupling, to form biphenyl derivatives.
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, iron(III) bromide.
Major Products:
Substituted Benzenes: Products with different substituents replacing the halogen atoms.
Biphenyl Derivatives: Formed through coupling reactions.
Scientific Research Applications
2-Bromo-4-chloro-1-(fluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-1-(fluoromethyl)benzene involves its interaction with specific molecular targets. The presence of halogen atoms and the fluoromethyl group can influence the compound’s reactivity and binding affinity. It can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. The pathways involved in its reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
- 1-Bromo-4-chloro-2-fluorobenzene
- 4-Bromo-2-chloro-1-fluorobenzene
- 2-Bromo-1-chloro-4-(trifluoromethyl)benzene
Uniqueness: 2-Bromo-4-chloro-1-(fluoromethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of the fluoromethyl group, in particular, can significantly influence its behavior in chemical reactions compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique properties and versatile reactivity make it a valuable compound for scientific exploration and industrial applications.
Properties
Molecular Formula |
C7H5BrClF |
|---|---|
Molecular Weight |
223.47 g/mol |
IUPAC Name |
2-bromo-4-chloro-1-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H5BrClF/c8-7-3-6(9)2-1-5(7)4-10/h1-3H,4H2 |
InChI Key |
AOEFPCYWKTUYMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


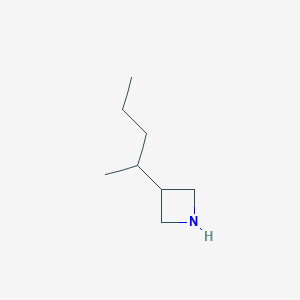
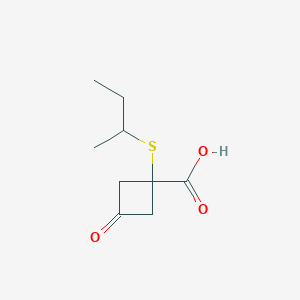

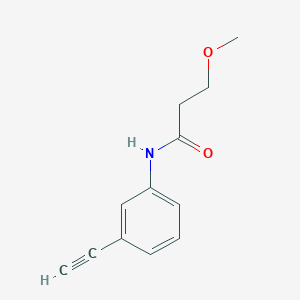
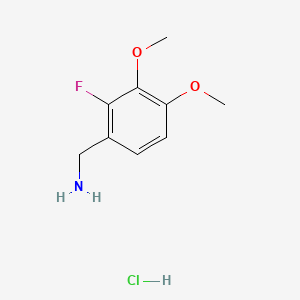
![4-[(Tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid](/img/structure/B13632332.png)
![2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13632335.png)
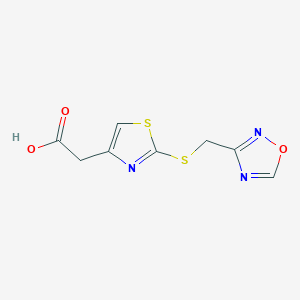
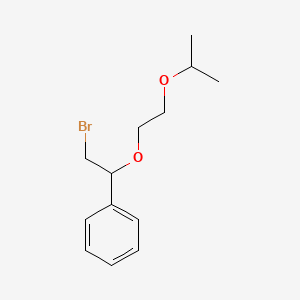
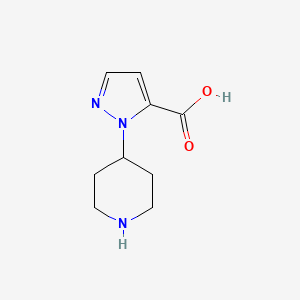
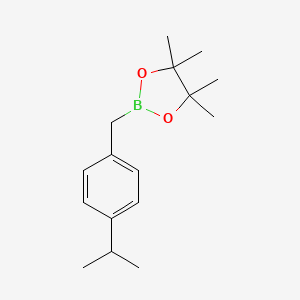
![(2r)-1-[(2r)-2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13632355.png)
